molecular formula C16H14ClN3O6S2 B601999 rac Indapamide-N-(sulfonamido) Sulfate CAS No. 1219174-77-2

rac Indapamide-N-(sulfonamido) Sulfate

Cat. No.: B601999
CAS No.: 1219174-77-2
M. Wt: 443.89
InChI Key:
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Preparation Methods

The synthesis of rac Indapamide-N-(sulfonamido) Sulfate involves several steps, starting from the base compound indapamide. The synthetic route typically includes the following steps:

    Sulfonation: Indapamide undergoes sulfonation to introduce the sulfonamido group.

    Sulfation: The sulfonamido derivative is then subjected to sulfation to form the sulfate ester.

The reaction conditions for these steps generally involve the use of strong acids and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

rac Indapamide-N-(sulfonamido) Sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

rac Indapamide-N-(sulfonamido) Sulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: As a derivative of indapamide, it is studied for its potential therapeutic effects, particularly in the treatment of hypertension.

    Industry: It is used in the development of new chemical processes and materials

Mechanism of Action

The mechanism of action of rac Indapamide-N-(sulfonamido) Sulfate involves its interaction with specific molecular targets. As a sulfonamide derivative, it likely inhibits certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of ion channels and transporters .

Comparison with Similar Compounds

rac Indapamide-N-(sulfonamido) Sulfate can be compared with other sulfonamide derivatives, such as:

    Indapamide: The parent compound, used as a diuretic and antihypertensive agent.

    Hydrochlorothiazide: Another sulfonamide diuretic with similar therapeutic uses.

    Furosemide: A loop diuretic with a different mechanism of action but similar clinical applications.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and research applications .

Properties

IUPAC Name

[2-chloro-5-[(2-methyl-2,3-dihydroindol-1-yl)carbamoyl]phenyl]sulfonylsulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFINQVOKAXDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675973
Record name {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219174-77-2
Record name {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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